N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide
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Overview
Description
N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a chemical compound with the molecular formula C₁₀H₁₀N₄S. It is known for its applications in various fields of scientific research, including chemistry, biology, and industry. The compound is characterized by its benzotriazole core, which is a versatile scaffold in organic synthesis, and an allyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide typically involves the reaction of 1H-1,2,3-benzotriazole with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic attack of the benzotriazole nitrogen on the isothiocyanate carbon. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the allyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can bind to metal ions, influencing enzyme activity and inhibiting processes like corrosion. The allyl group may also participate in covalent bonding with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide
- N-(furan-2-ylmethyl)-1H-benzotriazole-1-carbothioamide
- N-benzyl-1H-benzotriazole-1-carbothioamide
Uniqueness
N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is unique due to its allyl group, which provides additional reactivity and potential for forming covalent bonds with other molecules. This distinguishes it from other benzotriazole derivatives that may lack this functional group.
Properties
IUPAC Name |
N-prop-2-enylbenzotriazole-1-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHKVFMFTNUABB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1C2=CC=CC=C2N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391775 |
Source
|
Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690634-06-1 |
Source
|
Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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